N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE
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Overview
Description
N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE involves multiple steps. One common method involves the reaction of 2-(1-cyclohexenyl)ethylamine with 4-methoxybenzyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with a quinazoline derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as chloroform or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Chloroform, methanol, ethylene glycol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .
Scientific Research Applications
N~7~-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Used in the production of optoelectronic materials and other advanced materials .
Mechanism of Action
The mechanism of action of N7-[2-(1-CYCLOHEXENYL)ETHYL]-3-(4-METHOXYBENZYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyclohexenyl)ethylamine
- 4-Hydroxy-2-quinolones
- Quinazoline derivatives
Uniqueness
Compared to similar compounds, it may offer distinct advantages in terms of biological activity, stability, and ease of synthesis .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-32-20-10-7-18(8-11-20)16-28-24(30)21-12-9-19(15-22(21)27-25(28)31)23(29)26-14-13-17-5-3-2-4-6-17/h5,7-12,15H,2-4,6,13-14,16H2,1H3,(H,26,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIDQBRKEACDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CCCCC4)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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